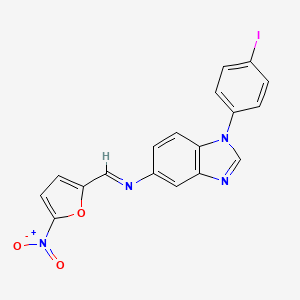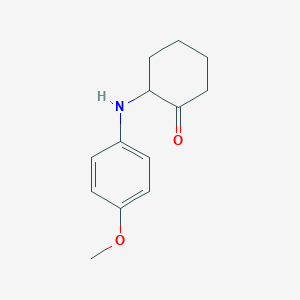
Triethyl ortho(3-(trifluoromethyl)benzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl ortho(3-(trifluoromethyl)benzoate) is a chemical compound with the molecular formula C14H19F3O3 and a molecular weight of 292.301 g/mol . This compound is part of the orthoester family, which is characterized by three alkoxy groups attached to a central carbon atom. Triethyl ortho(3-(trifluoromethyl)benzoate) is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triethyl ortho(3-(trifluoromethyl)benzoate) typically involves the reaction of 3-(trifluoromethyl)benzoic acid with triethyl orthoformate under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is then converted to the orthoester by the addition of ethanol and a catalytic amount of acid .
Industrial Production Methods
Industrial production of triethyl ortho(3-(trifluoromethyl)benzoate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl ortho(3-(trifluoromethyl)benzoate) undergoes various chemical reactions, including:
Substitution: The orthoester group can be substituted with other nucleophiles, leading to the formation of different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 3-(trifluoromethyl)benzoic acid and ethanol.
Substitution: Various esters depending on the nucleophile used.
Applications De Recherche Scientifique
Triethyl ortho(3-(trifluoromethyl)benzoate) is used in several scientific research fields, including:
Mécanisme D'action
The mechanism of action of triethyl ortho(3-(trifluoromethyl)benzoate) involves its ability to undergo hydrolysis and substitution reactions. The orthoester group is highly reactive, allowing it to participate in various chemical transformations. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethyl orthoformate: Similar in structure but lacks the trifluoromethyl group.
Triethyl orthoacetate: Contains an acetyl group instead of the trifluoromethyl group.
Uniqueness
Triethyl ortho(3-(trifluoromethyl)benzoate) is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various scientific research applications .
Propriétés
Numéro CAS |
59118-34-2 |
|---|---|
Formule moléculaire |
C14H19F3O3 |
Poids moléculaire |
292.29 g/mol |
Nom IUPAC |
1-(triethoxymethyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H19F3O3/c1-4-18-14(19-5-2,20-6-3)12-9-7-8-11(10-12)13(15,16)17/h7-10H,4-6H2,1-3H3 |
Clé InChI |
IZFKYARLKCYNHM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=CC(=CC=C1)C(F)(F)F)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline](/img/structure/B11941815.png)
![tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11941829.png)



![5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene;5,15-dibromotricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene](/img/structure/B11941855.png)





